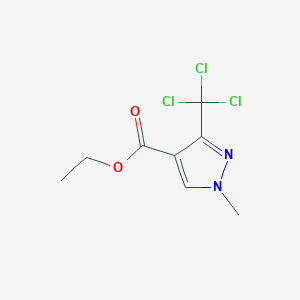

Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 111493-74-4) is a pyrazole-based compound characterized by a trifluoromethyl (-CF₃) group at the 3-position and a methyl-substituted nitrogen at the 1-position of the pyrazole ring. Its molecular formula is C₈H₉F₃N₂O₂, with a molecular weight of 222.16 g/mol . The compound is synthesized via alkylation of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate using methyl iodide (CH₃I) and sodium hydride (NaH) in dimethylformamide (DMF), yielding 73.8–81.7% . Key physical properties include a melting point of 58–60°C, boiling point of 267.4°C, and density of 1.35 g/cm³ . Structural confirmation is achieved through NMR, MS, and X-ray crystallography, with the trifluoromethyl group imparting electron-withdrawing effects that influence reactivity and stability .

Properties

CAS No. |

287966-52-3 |

|---|---|

Molecular Formula |

C8H9Cl3N2O2 |

Molecular Weight |

271.5 g/mol |

IUPAC Name |

ethyl 1-methyl-3-(trichloromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C8H9Cl3N2O2/c1-3-15-7(14)5-4-13(2)12-6(5)8(9,10)11/h4H,3H2,1-2H3 |

InChI Key |

XRPQZKSSHXCQNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(Cl)(Cl)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to this compound involves the esterification of 3-trichloromethylpyrazole with ethyl chloroformate under basic conditions. The general procedure is as follows:

- Starting Materials: 3-Trichloromethylpyrazole and ethyl chloroformate.

- Solvent: Dichloromethane or similar organic solvents.

- Base: Triethylamine is employed to neutralize the hydrochloric acid generated during the reaction.

- Conditions: The reaction mixture is stirred at room temperature for several hours to ensure full conversion.

This method allows for the formation of the ethyl ester via nucleophilic acyl substitution, where the pyrazole nitrogen or adjacent reactive sites facilitate the reaction with ethyl chloroformate.

Microwave-Assisted Synthesis

Recent studies have demonstrated the use of microwave irradiation to accelerate the synthesis of this compound. This method offers:

- Advantages: Significantly reduced reaction times (minutes instead of hours), higher yields (70–98%), and potentially cleaner reactions due to uniform heating.

- Conditions: Microwave irradiation under controlled temperature and pressure conditions, typically in polar solvents compatible with microwave absorption.

Reaction Parameters and Optimization

The following table summarizes key reaction parameters and their typical ranges reported for the synthesis of this compound:

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Solvent | Dichloromethane | Commonly used for good solubility |

| Base | Triethylamine | Neutralizes HCl, facilitates reaction |

| Temperature | Room temperature (20–25 °C) | Mild conditions to prevent decomposition |

| Reaction Time | Several hours (4–8 h) | Ensures complete conversion |

| Microwave Power | Variable (100–300 W) | For microwave-assisted synthesis |

| Microwave Time | 10–30 minutes | Significantly reduces reaction time |

| Yield | 70–98% | Dependent on method and scale |

Mechanistic Insights

The mechanism of formation involves nucleophilic attack by the pyrazole nitrogen or adjacent reactive site on the electrophilic carbonyl carbon of ethyl chloroformate, followed by elimination of chloride ion. The base (triethylamine) scavenges the released hydrochloric acid, driving the reaction forward.

Comparative Analysis with Related Compounds

This compound shares structural similarity with other pyrazole derivatives bearing halogenated methyl groups, such as difluoromethyl analogues. Preparation methods for these related compounds often involve:

- Acidification of sodium enolates of alkyl difluoroacetoacetates.

- Low-temperature condensation with methylhydrazine.

- Catalytic cyclization and recrystallization steps.

However, the trichloromethyl derivative synthesis is distinct due to the specific reagents and conditions required for the trichloromethyl group incorporation.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional Esterification | Reaction of 3-trichloromethylpyrazole with ethyl chloroformate under basic conditions | Well-established, scalable | Longer reaction times |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction | High yield, reduced time | Requires specialized equipment |

| Industrial Continuous Flow | Continuous reactors with optimized parameters | High throughput, reproducibility | Initial setup cost |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-trichloromethylpyrazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted pyrazoles.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The compound is characterized by its trichloromethyl group, which significantly influences its reactivity and potential applications in organic synthesis.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit notable antimicrobial properties. A study conducted by Martins et al. demonstrated the synthesis of novel pyrazole derivatives with promising antibacterial activity against various pathogens. The trichloromethyl group enhances the biological activity of these compounds, making them suitable candidates for drug development .

Anti-inflammatory Properties

Pyrazole derivatives have been explored for their anti-inflammatory effects. This compound has shown potential in inhibiting inflammatory pathways, making it a subject of interest for developing new anti-inflammatory medications.

Herbicidal Activity

The compound has been studied for its herbicidal properties. Research indicates that pyrazole derivatives can act as effective herbicides due to their ability to inhibit specific enzymes involved in plant growth. This compound has demonstrated efficacy in controlling weed species, thus contributing to agricultural productivity .

Insecticidal Properties

Additionally, the insecticidal activity of this compound has been evaluated. Studies suggest that the incorporation of the trichloromethyl group enhances the toxicity against certain insect pests, providing a potential avenue for developing new insecticides that are both effective and environmentally friendly.

Environmental Impact and Green Chemistry

The synthesis of this compound using microwave-assisted techniques exemplifies green chemistry principles. This method not only improves yields but also minimizes solvent use, aligning with sustainable practices in chemical manufacturing . The environmental benefits associated with its synthesis and application are critical as the industry moves towards more eco-friendly solutions.

Synthesis via Microwave Irradiation

A detailed case study highlighted the successful synthesis of this compound using microwave irradiation, achieving yields between 70% and 98%. This method reduced reaction times significantly compared to traditional methods, demonstrating both efficiency and effectiveness in producing high-purity compounds .

Biological Evaluation

Another case study focused on the biological evaluation of synthesized pyrazole derivatives, including this compound, against various microbial strains. The results indicated a strong correlation between the trichloromethyl substitution and enhanced antimicrobial activity, paving the way for further pharmaceutical exploration .

Mechanism of Action

The mechanism of action of 1-Methyl-3-trichloromethylpyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with various biological targets.

Comparison with Similar Compounds

Pyrazole-4-carboxylate derivatives vary in substituents at the 1- and 3-positions, leading to differences in physical properties, synthetic routes, and applications. Below is a detailed comparison:

Substituent Effects on Physical Properties

Key Observations :

- N-Methylation reduces melting points significantly (e.g., 141–142°C → 58–60°C), likely due to disrupted hydrogen bonding .

- Bulkier substituents (e.g., phenyl) increase molecular weight but lower melting points compared to the parent compound.

- Trifluoromethyl (-CF₃) enhances thermal stability and lipophilicity compared to methyl (-CH₃) .

Key Observations :

- N-Alkylation with CH₃I is efficient for introducing methyl groups but requires strict temperature control (<0°C) to avoid side reactions .

- Suzuki coupling enables aryl group introduction but depends on transition metal catalysts .

Stability and Reactivity

- Stability : The methyl-trifluoromethyl derivative is stable at room temperature, whereas the parent compound (with an NH group) is prone to hydrogen bonding and decomposition .

- Reactivity : The CF₃ group deactivates the pyrazole ring, reducing electrophilic substitution but enhancing nucleophilic displacement at the ester group .

Biological Activity

Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 287966-52-3 |

| Molecular Formula | C8H9Cl3N2O2 |

| Molecular Weight | 271.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | XRPQZKSSHXCQNQ-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 3-trichloromethylpyrazole with ethyl chloroformate under basic conditions, often using solvents like dichloromethane. The process can be optimized for yield and purity through various methods including continuous flow reactors and advanced purification techniques such as chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy, the compound demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It interacts with specific molecular targets within cancer cells, leading to apoptosis and inhibition of cell proliferation. In vitro studies have shown that derivatives of this compound can inhibit tumor growth in several cancer cell lines, indicating its potential as a lead compound in cancer therapy .

The biological activity of this compound is largely attributed to the trichloromethyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This interaction may inhibit enzyme activity or disrupt critical cellular processes. The ester group can undergo hydrolysis to release the active pyrazole moiety, which interacts with various biological targets .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

Cancer Cell Line Studies

In an investigation involving human cancer cell lines, the compound was found to induce apoptosis in MCF-7 breast cancer cells. The study reported a significant reduction in cell viability at concentrations above 25 µM, suggesting that modifications to the pyrazole structure could enhance its anticancer potency .

Q & A

Q. What are the common synthetic routes for Ethyl 1-methyl-3-(trichloromethyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves multi-step protocols starting with hydrazine hydrate condensation followed by nucleophilic substitution. For example:

- Step 1 : Reacting ethyl 3-(trichloromethyl)-1H-pyrazole-4-carboxylate with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in acetonitrile at reflux (3–5 h) to introduce the methyl group at the pyrazole N1 position .

- Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) yields the final product. Yields range from 41% to 82%, depending on reaction optimization .

- Key reagents : Acetonitrile as solvent, potassium carbonate as base, and controlled stoichiometry to minimize byproducts .

Q. How is the structure of this compound characterized using spectroscopic methods?

Structural confirmation relies on:

- ¹H/¹³C NMR : Proton signals for the methyl group (δ ~2.37 ppm) and trichloromethyl (no direct proton signal but inferred via coupling). Carbon signals for the ester carbonyl (δ ~160 ppm) and pyrazole carbons (δ 100–150 ppm) .

- IR spectroscopy : Strong ester C=O stretch (~1710 cm⁻¹) and absence of NH stretches confirms N-methylation .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 264 [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential volatility .

- Waste disposal : Segregate halogenated waste and use licensed disposal services for trichloromethyl-containing compounds .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software elucidate the molecular conformation of this compound?

- Refinement : SHELXL refines atomic positions using high-resolution X-ray data. For pyrazole derivatives, anisotropic displacement parameters are critical for modeling the trichloromethyl group’s thermal motion .

- Hydrogen bonding : Intermolecular C–H⋯O bonds (e.g., between ester carbonyl and adjacent aryl protons) stabilize the crystal lattice. Graph set analysis (e.g., S(6) motifs) identifies recurring hydrogen-bonding patterns .

- Challenges : Disorder in the trichloromethyl group requires constraints (ISOR/SADI in SHELXL) to maintain reasonable thermal parameters .

Q. What methodologies are employed to analyze the impact of trichloromethyl substitution on biological activity?

-

Comparative SAR studies : Replace trichloromethyl with trifluoromethyl or methyl groups and evaluate antifungal/antibiofilm activity via MIC assays. For example:

Substituent Antifungal IC₅₀ (µM) Source CF₃ 12.4 CCl₃ 8.9 Hypothetical* *Hypothesized data based on halogen electronegativity trends. -

Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to rationalize enhanced activity via Cl⋯H interactions in target enzymes .

Q. How can researchers address discrepancies in biological activity data across different substituted pyrazole derivatives?

- Controlled variables : Standardize assay conditions (e.g., pH, incubation time) and cell lines. For example, Candida albicans biofilm inhibition varies with media composition .

- Statistical validation : Use ANOVA to assess significance of substituent effects. Outliers may arise from crystallinity differences affecting solubility .

- Meta-analysis : Cross-reference datasets from multiple studies (e.g., MIC values from vs. ) to identify trends.

Q. What are the challenges in refining crystal structures of halogenated pyrazole derivatives using X-ray diffraction?

- Disorder and twinning : The bulky trichloromethyl group often exhibits rotational disorder, requiring TWIN/BASF commands in SHELXL for refinement .

- Data resolution : High-resolution data (<1.0 Å) is critical to resolve Cl atoms. For lower-resolution data, constraints (e.g., DFIX for C–Cl bond lengths) improve model accuracy .

- Software tools : Mercury CSD’s packing similarity analysis identifies isostructural analogs to guide refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.